molecular formula C9H9FN2 B12854576 2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile

2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile

Cat. No.: B12854576
M. Wt: 164.18 g/mol
InChI Key: XYILNXQKKWZAOD-UHFFFAOYSA-N
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Description

2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9FN2. This compound is characterized by the presence of an amino group, a fluoro group, and a nitrile group attached to a benzene ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-amino-5-fluoro-4-methylbenzonitrile with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the use of environmentally benign solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-5-methylphenyl)acetonitrile
  • 2-[(4-fluoro-2-methylphenyl)amino]acetonitrile

Uniqueness

2-(3-Amino-5-fluoro-4-methylphenyl)acetonitrile is unique due to the presence of both an amino group and a fluoro group on the benzene ring, which imparts distinct chemical properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to uncover new possibilities for its use.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(3-amino-5-fluoro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9FN2/c1-6-8(10)4-7(2-3-11)5-9(6)12/h4-5H,2,12H2,1H3

InChI Key

XYILNXQKKWZAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)CC#N)N

Origin of Product

United States

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